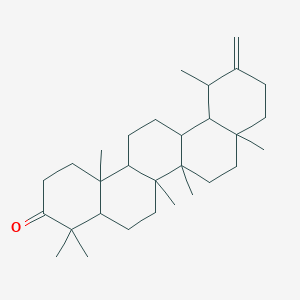

Taraxasterone

Description

Structure

3D Structure

Properties

CAS No. |

6786-16-9 |

|---|---|

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |

InChI Key |

ZYOCVAPRXVCQQR-NGVMWHTRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)C |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |

melting_point |

182 - 183 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Taraxasterone: A Technical Guide to its Natural Sources, Plant Origins, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterone, a pentacyclic triterpenoid, is a phytochemical of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a primary focus on its plant origins. The document details the quantitative distribution of the closely related and more extensively studied compound, taraxasterol (B1681928), in various plant species and tissues. Furthermore, it outlines established experimental protocols for extraction and analysis and describes the key signaling pathways associated with its biological activity. Given the limited direct research on this compound, this guide leverages the substantial body of work on taraxasterol to infer potential properties and mechanisms, while clearly indicating areas where further specific investigation is required.

Natural Sources and Plant Origins of this compound and Taraxasterol

This compound and its precursor, taraxasterol, are predominantly found in the Asteraceae family, with Taraxacum officinale (common dandelion) being the most well-documented source.[1] The concentration of these compounds varies significantly between different parts of the plant, with the highest levels typically found in the roots and latex. While quantitative data for this compound is scarce in publicly available literature, studies have quantified taraxasterol content in various plant materials.

Quantitative Data for Taraxasterol in Plant Sources

The following table summarizes the reported concentrations of taraxasterol in various plant sources. It is important to note that these values can be influenced by factors such as geographic location, season of harvest, and the specific analytical methods employed.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference |

| Taraxacum officinale | Asteraceae | Root (natural extract) | Taraxasterol | 2.96 µg/mL | [2] |

| Taraxacum officinale | Asteraceae | Root (callus cultures) | Taraxasterol | 3.013 µg/mL | [2] |

| Taraxacum officinale | Asteraceae | Latex | Taraxasterol | Highest levels observed | [2] |

Note: The absolute quantification of taraxasterol in many plant materials is still an area of active research.[2]

Other potential, though less quantified, sources of taraxasterol and likely this compound include other members of the Asteraceae family such as chicory (Cichorium intybus) and lettuce (Lactuca sativa), as well as various legumes, cereals, nuts, and seeds.

Experimental Protocols

Extraction and Isolation of Taraxasterol from Taraxacum officinale

The following protocol is a generalized procedure for the extraction and isolation of taraxasterol from dandelion roots, which can be adapted for this compound.

1. Sample Preparation:

-

Collect fresh roots of Taraxacum officinale.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a lyophilizer.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform a Soxhlet extraction of the powdered root material with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) for 6-8 hours.

-

Alternatively, maceration can be performed by soaking the powdered material in the solvent for 24-48 hours with occasional agitation.

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Isolation and Purification:

-

The crude extract can be subjected to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions containing the compound of interest and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the quantitative analysis of taraxasterol, which can be optimized for this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol and water.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection for higher selectivity and sensitivity.

-

Quantification: Prepare a standard curve using a purified this compound or taraxasterol standard of known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

A detailed LC/MS/MS method for the quantification of taraxasterol in rat plasma has been developed, which could be adapted for plant extracts. This method utilizes a C18 column with a mobile phase of methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v) and atmospheric pressure chemical ionization in positive ion mode.[3]

Signaling Pathways and Biological Activities

While direct studies on the signaling pathways of this compound are limited, extensive research on the closely related taraxasterol provides valuable insights into its potential mechanisms of action, particularly in the areas of inflammation and cancer.

Anti-inflammatory Activity

Taraxasterol has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways:

-

NF-κB Signaling Pathway: Taraxasterol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[4][5] By preventing the translocation of NF-κB to the nucleus, taraxasterol can suppress the production of inflammatory molecules such as TNF-α, IL-6, and IL-1β.[4]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important regulator of inflammation. Taraxasterol has been observed to inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

Several studies have highlighted the potential of taraxasterol as an anticancer agent, with its effects attributed to the modulation of the following signaling pathways:

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Taraxasterol has been shown to inhibit this pathway, leading to the suppression of tumor growth.[6][7][8][9][10]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development. Taraxasterol has been found to downregulate EGFR-mediated signaling, thereby inhibiting the proliferation of cancer cells.[10]

-

FGFR2-PI3K/AKT Signaling Pathway: In some cancers, such as prostate cancer, taraxasterol has been shown to suppress cell proliferation by inhibiting the Fibroblast Growth Factor Receptor 2 (FGFR2)-PI3K/AKT signaling pathway.[9]

Caption: Putative inhibition of pro-survival pathways by this compound.

Conclusion and Future Directions

This compound, primarily found in Taraxacum officinale and other members of the Asteraceae family, holds considerable promise as a bioactive compound. While research directly focusing on this compound is currently limited, the extensive studies on its close structural analog, taraxasterol, suggest potent anti-inflammatory and anti-cancer properties mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and EGFR.

For researchers and drug development professionals, this guide highlights the critical need for further investigation into this compound. Future research should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods for the precise quantification of this compound in various plant matrices.

-

Isolation and Characterization: Optimizing extraction and isolation protocols to obtain high-purity this compound for in-depth biological evaluation.

-

Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound and to compare its bioactivity with that of taraxasterol.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 3. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taraxasterol stimulates apoptosis of BCa cells via restraining PI3K/AKT and epidermal growth factor receptor (EGFR) [ejgo.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taraxasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterone is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the taraxastane (B1252269) subclass. First identified in Cirsium setosum, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₃₀H₄₈O and CAS number 6786-16-9, is structurally related to other well-known taraxastane-type triterpenoids such as taraxasterol (B1681928) and taraxerone. The core of its structure is a pentacyclic system of fused rings, designated A, B, C, D, and E.

The definitive structure of this compound was elucidated through spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of the compound isolated from Cirsium setosum.[1][2][3] The key structural features of this compound are a ketone group at the C-3 position of the A ring and a double bond between C-20 and C-21 in the E ring.

The stereochemistry of the taraxastane skeleton is complex, with multiple chiral centers. The IUPAC name for this compound, which encapsulates its absolute stereochemistry, is (4aR,6aR,6bS,8aS,11S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14a,14b-icosahydropicen-3-one. The stereochemical configuration at each chiral center is crucial for its biological activity and interaction with molecular targets.

A closely related isomer, psi-taraxasterone, has also been isolated and characterized.[1][3] The primary difference between this compound and psi-taraxasterone lies in the position of the double bond within the E ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | - |

| Molecular Weight | 424.70 g/mol | - |

| CAS Number | 6786-16-9 | - |

| Appearance | White powder | - |

Spectroscopic Data

For comparison, the ¹³C NMR data for the related compound taraxerol (B1681929) shows characteristic signals for the olefinic carbons and the carbon bearing the hydroxyl group, which would differ in this compound due to the presence of the ketone and the shifted double bond.[1][4]

Experimental Protocols

Isolation of this compound from Cirsium setosum

A general protocol for the isolation of this compound from Cirsium setosum can be outlined based on the available information.[1][2][3]

Experimental Workflow for this compound Isolation

References

The Biosynthesis of Taraxasterone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterone, a pentacyclic triterpenoid (B12794562), is a bioactive compound found in various plants, notably in the genus Taraxacum (dandelions). It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding the intricate biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its regulation, quantitative data, and key experimental protocols for its study.

The Biosynthetic Pathway from Isoprenoid Precursors to Taraxasterol

The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] Triterpenoid biosynthesis primarily utilizes the MVA pathway.[1]

The pathway proceeds as follows:

-

Formation of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene.[1]

-

Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). This reaction is a key regulatory point in triterpenoid biosynthesis.[1]

-

Cyclization of 2,3-Oxidosqualene: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[2][3] In the case of Taraxasterol biosynthesis, a specific OSC, Taraxasterol Synthase, facilitates a complex series of cation-mediated cyclizations and rearrangements of the 2,3-oxidosqualene backbone to yield the pentacyclic triterpene, Taraxasterol.[2]

References

In-Silico Prediction of Taraxasterone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasterone, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. The advancement of computational methodologies offers a powerful avenue for the rapid and cost-effective prediction of its bioactivities and elucidation of its mechanisms of action. This technical guide provides an in-depth overview of the in-silico approaches used to predict the bioactivity of this compound. It covers detailed experimental protocols for key computational techniques, presents quantitative data from in-silico studies in structured tables, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring compound with a growing body of evidence supporting its therapeutic potential. In-silico, or computational, methods have become indispensable in modern drug discovery.[1] These approaches allow for the high-throughput screening of compounds against various biological targets, prediction of their pharmacokinetic properties, and simulation of their interactions at a molecular level. For a natural product like this compound, in-silico studies can accelerate the identification of its molecular targets and guide further experimental validation. This guide will delve into the core in-silico techniques and their application to understanding the bioactivity of this compound.

Predicted Bioactivities of this compound

In-silico studies, complemented by in-vitro and in-vivo experiments, have predicted and confirmed several key bioactivities of this compound.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways. Computational studies can help elucidate the specific molecular interactions that underpin this inhibitory action.

Anti-cancer Activity

A significant area of research for this compound is its potential as an anti-cancer agent. In-silico approaches have been instrumental in identifying its putative molecular targets within cancer cells and predicting its efficacy against various cancer types. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

In-Silico Methodologies: Detailed Protocols

This section provides detailed protocols for the principal in-silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. It is a cornerstone of structure-based drug design.

Protocol for Molecular Docking using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).[2]

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of this compound from a database like PubChem.

-

Optimize the ligand's geometry and minimize its energy using a chemistry software package.

-

Detect the ligand's rotatable bonds and save it in PDBQT format using ADT.[2]

-

-

Grid Box Generation:

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the predicted binding poses of the ligand.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[2]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment.

Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS:

-

System Preparation:

-

Prepare the protein and ligand structures as described in the molecular docking protocol.

-

Generate the topology and parameter files for the ligand using a force field like CHARMM or AMBER. The CGenFF server can be used for CHARMM force fields.[1][7]

-

Combine the protein and ligand into a single complex file.

-

Create a simulation box and solvate the system with water molecules.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[9]

-

-

Equilibration:

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[8]

-

-

Trajectory Analysis:

-

Analyze the trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

-

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol for In-Silico ADMET Prediction using SwissADME:

-

Input Compound Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Submission to SwissADME:

-

Access the SwissADME web server (--INVALID-LINK--]">www.swissadme.ch).

-

Input the SMILES string or draw the structure in the provided editor.

-

Run the prediction.

-

-

Analysis of Results:

-

The server provides a comprehensive report on various physicochemical properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness.[10][11]

-

Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area), etc.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.[12]

-

Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which helps in assessing the oral bioavailability of a compound.[11]

-

Medicinal Chemistry: Identification of any potential toxicophores or undesirable chemical features.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in-silico studies on this compound and related compounds.

Table 1: Predicted Molecular Docking Scores of this compound with Cancer-Related Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| PI3K | 4L23 | -9.8 |

| Akt1 | 4EKL | -9.22 (Tehranolide, a similar compound)[13] |

| NF-κB (p50) | 1NFK | -6.79 (Psoralen-like compound)[14] |

| EGFR | 1M17 | -7.304 (Clarkinol A, a natural product)[15] |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 424.7 g/mol | Within Lipinski's rule (<500) |

| LogP (Lipophilicity) | 6.5 | High lipophilicity |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule (≤10) |

| TPSA | 37.3 Ų | Good potential for cell permeability |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 1 (LogP > 5) | Generally good drug-like properties |

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways predicted to be modulated by this compound.

Discussion and Future Directions

The in-silico prediction of this compound's bioactivity provides a strong foundation for its development as a therapeutic agent. Molecular docking studies have identified potential protein targets and provided insights into its binding modes. MD simulations have offered a dynamic view of these interactions, while ADMET predictions suggest that this compound possesses favorable drug-like properties.

However, it is crucial to acknowledge the limitations of in-silico studies. These are predictive models, and their findings require experimental validation. Future research should focus on:

-

In-vitro validation: Conducting enzymatic assays and binding assays to confirm the predicted interactions and determine binding affinities (e.g., Ki, Kd values).

-

Cell-based assays: Evaluating the effects of this compound on cellular pathways and functions in relevant cell lines.

-

In-vivo studies: Assessing the efficacy and safety of this compound in animal models of inflammation and cancer.

The integration of in-silico predictions with experimental validation will be paramount in fully elucidating the therapeutic potential of this compound and advancing its journey from a natural product to a clinically viable drug.

Conclusion

In-silico methodologies are powerful tools for accelerating the discovery and development of natural products like this compound. This technical guide has provided a comprehensive overview of the key computational techniques, their detailed protocols, and the current state of in-silico research on this compound. The presented data and visualizations underscore the potential of this compound as a modulator of key signaling pathways involved in inflammation and cancer. By leveraging the synergies between computational and experimental approaches, the full therapeutic promise of this intriguing natural compound can be realized.

References

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) [scribd.com]

- 3. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]

- 4. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 7. youtube.com [youtube.com]

- 8. LigParGen Server [zarbi.chem.yale.edu]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Taraxasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterone, a pentacyclic triterpenoid (B12794562) found in medicinal plants such as Taraxacum officinale (dandelion), has garnered significant scientific interest for its potent anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases, including arthritis, colitis, and acute lung injury.[2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][5]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][6] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key therapeutic target. This compound has been shown to effectively suppress NF-κB activation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]

This compound intervenes in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[5][8] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals.[9] this compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[10][11] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay System | Inflammatory Mediator | Concentration of this compound | % Inhibition / Effect | Reference |

| LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |

| LPS-induced RAW 264.7 macrophages | Prostaglandin (B15479496) E2 (PGE2) | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |

| LPS-induced RAW 264.7 macrophages | TNF-α Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |

| LPS-induced RAW 264.7 macrophages | IL-6 Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |

| LPS-induced RAW 264.7 macrophages | IL-1β Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |

| LPS-induced RAW 264.7 macrophages | iNOS protein expression | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [11][12] |

| LPS-induced RAW 264.7 macrophages | COX-2 protein expression | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [11][12] |

| LPS-induced RAW 264.7 macrophages | p-ERK1/2, p-p38 phosphorylation | 2.5, 5, 12.5 µg/mL | Dose-dependent suppression | [11][12] |

| LPS-induced HT-29 cells | TNF-α Secretion | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [8] |

| LPS-induced HT-29 cells | IL-6 Secretion | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [8] |

| IL-1β-stimulated human osteoarthritic chondrocytes | MMP-1, MMP-3, MMP-13 production | Not specified | Dose-dependent suppression | [13] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Parameter | Dosage of this compound | % Inhibition / Effect | Reference |

| Carrageenan-induced paw edema in rats | Paw edema | Not specified | Dose-dependent attenuation | [14] |

| Dimethylbenzene-induced ear edema in mice | Ear edema | Not specified | Dose-dependent attenuation | [14] |

| Acetic acid-induced vascular permeability in mice | Vascular permeability | Not specified | Dose-dependent decrease | [14] |

| Cotton pellet-induced granuloma in rats | Granuloma formation | 2.5, 5, 10 mg/kg | 10.7%, 33.7%, 39.7% inhibition | [14] |

| Dextran sodium sulphate (DSS)-induced colitis in mice | TNF-α and IL-6 levels | 25, 50, 100 mg/kg | Dose-dependent decrease | [3] |

| Ethanol-induced liver injury in mice | Serum TNF-α and IL-6 levels | 2.5, 5, 10 mg/kg | Significant inhibition | [15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4]

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allowed to adhere.[4][16] The cells are then pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 12.5 µg/mL) for 1 hour.[4]

-

Inflammatory Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and NO production).[4][16]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[16][17]

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed to extract total protein.[18]

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[18]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, JNK, p38, and components of the NF-κB pathway (e.g., p65, IκBα).[19][11]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

-

In Vivo Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[21]

-

Animal Model: Wistar rats or Swiss albino mice are typically used.[22]

-

Treatment: Animals are orally administered with this compound at various doses.

-

Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw.

-

Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[22]

-

-

Cotton Pellet-Induced Granuloma: This model is used to evaluate the effect of anti-inflammatory drugs on the proliferative phase of chronic inflammation.[23]

-

Animal Model: Wistar rats are commonly used.[14]

-

Procedure: Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla or groin region of the rats.[14][24]

-

Treatment: this compound is administered orally for several consecutive days (e.g., 7 days).[14]

-

Measurement: On the final day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups with the control group.[24]

-

-

Acetic Acid-Induced Vascular Permeability: This model assesses the effect of a compound on increased vascular permeability, a hallmark of acute inflammation.

-

Animal Model: Mice are typically used.[14]

-

Procedure: Evans blue dye is injected intravenously. Thirty minutes later, acetic acid is injected intraperitoneally to induce vascular permeability.[14]

-

Measurement: After a designated time, the animals are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the peritoneal fluid at a specific wavelength (e.g., 620 nm).[14]

-

Conclusion

This compound exhibits significant anti-inflammatory properties, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators, including cytokines, nitric oxide, and prostaglandin E2. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for the treatment of various inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the pharmacological activities of this promising natural compound. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human inflammatory conditions.

References

- 1. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ndsaco.com [ndsaco.com]

- 13. Increased Matrix Metalloproteinase-13 Production With Aging by Human Articular Chondrocytes in Response to Catabolic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.athmsi.org [journals.athmsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells | MDPI [mdpi.com]

- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cotton-pellet induced granuloma: Significance and symbolism [wisdomlib.org]

- 24. media.neliti.com [media.neliti.com]

Taraxasterone as an In Vitro Antioxidant Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of taraxasterone, a bioactive pentacyclic triterpene found in various medicinal plants, most notably the dandelion (Taraxacum officinale). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development of this compound as a potential therapeutic agent.

In Vitro Antioxidant Capacity: Chemical Assays

Chemical assays are a fundamental first step in evaluating the direct antioxidant potential of a compound. These assays measure the ability of a substance to neutralize stable free radicals in a cell-free system. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Radical Scavenging Activity

The following table summarizes the quantitative results from in vitro chemical antioxidant assays performed on extracts containing this compound. It is important to note that these values are for plant extracts and not for purified this compound, but they provide a strong indication of its potential.

| Assay Type | Plant Source & Part | Metric | Result | Reference |

| DPPH Radical Scavenging | Taraxacum officinale (Leaf Extract) | EC₅₀ | 0.37 mg/mL | [1] |

| Taraxacum officinale (Root Extract) | EC₅₀ | 1.34 mg/mL | [1] | |

| ABTS Radical Scavenging | Taraxacum officinale (Leaf Extract) | TEAC | 407.5 µM TE/mg extract | [1] |

| Taraxacum officinale (Root Extract) | TEAC | 171.5 µM TE/mg extract | [1] |

EC₅₀: The concentration of the extract required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a compound by measuring the discoloration of the DPPH radical.[2][3][4]

-

Reagent Preparation: Prepare a stock solution of 0.1 mM DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.[4]

-

Sample Preparation: Dissolve this compound or the test extract in a suitable solvent (e.g., methanol) to create a series of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).[4]

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample solution (e.g., 1 mL) to a larger volume of the DPPH solution (e.g., 3 mL).[4] A control is prepared using the solvent instead of the sample.

-

Incubation: Vigorously mix the solutions and incubate them at room temperature in the dark for 30 minutes.[2][4]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a UV-VIS spectrophotometer.[3][4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of the sample.[4]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[5][6][7]

-

ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[5][6]

-

Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation: Prepare various concentrations of this compound or the test extract in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample (e.g., 5-10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 200 µL).[8]

-

Incubation: Mix and incubate the solution at room temperature for approximately 5-7 minutes.[6][8]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[6]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[9]

In Vitro Antioxidant Effects in Cellular Models

While chemical assays are useful, cell-based assays provide more biologically relevant information by assessing a compound's ability to counteract oxidative stress within a living cell. These studies show that this compound not only scavenges radicals directly but also enhances the cell's endogenous antioxidant defense systems.

Data Presentation: Cellular Antioxidant Effects

This compound has been shown to mitigate oxidative stress in various cell types by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously boosting the activity of key antioxidant enzymes.

| Cell Line / Model | Stress Inducer | This compound Effect | Measured Parameters | Reference |

| Lung cells (TC-1, MLE-12) | Cellular Senescence | Protective | ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | [10] |

| Primary hippocampal neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Protective | ↓ ROS, ↓ MDA | [11][12] |

| Mouse Liver | Ethanol | Protective | ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | [13][14] |

| SH-SY5Y neuroblastoma cells | Oxygen-Glucose Deprivation (OGD) | Protective | ↓ ROS, ↓ Membrane Oxidation, ↑ SOD | [15] |

↓: Decrease or inhibition; ↑: Increase or enhancement. ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; GSH: Glutathione (B108866).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a free radical generator.[16][17]

-

Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and grow until confluent.[16]

-

Probe Loading: Wash the cells with a buffer and incubate them with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.

-

Antioxidant Treatment: Remove the probe solution and treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to the wells.[17]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals using a microplate reader. The oxidation of DCFH to the highly fluorescent DCF by ROS is indicative of oxidative stress.

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. A reduction in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

This protocol determines SOD activity based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[18][19]

-

Cell Lysate Preparation: Culture cells with and without this compound treatment. Harvest the cells, lyse them using a suitable buffer, and centrifuge to collect the supernatant (cell lysate).

-

Protein Quantification: Determine the total protein concentration of the lysate using a method like the Bradford assay for normalization.[20]

-

Reaction System: Prepare a reaction mixture containing a system to generate superoxide radicals, such as xanthine (B1682287) and xanthine oxidase.[18]

-

Assay Reaction: In a microplate, combine the cell lysate with the reaction mixture and an indicator of superoxide, such as NBT. The superoxide radicals will reduce the yellow NBT to blue formazan.

-

Measurement: SOD in the cell lysate competes with NBT for superoxide radicals, thus inhibiting the color change. Measure the absorbance at ~560 nm.[21]

-

Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The specific activity is expressed as units per milligram of protein.[18][20]

Experimental Protocol: Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPx activity.[22][23]

-

Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells as described for the SOD assay.

-

Reaction Mixture: Prepare a reaction buffer containing glutathione (GSH), glutathione reductase, and NADPH.

-

Assay Initiation: Add the cell lysate to the reaction mixture. Initiate the reaction by adding a substrate for GPx, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.[22][24]

-

Kinetic Measurement: GPx catalyzes the reduction of the peroxide by GSH, forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.

-

Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample. Activity is typically expressed as units per milligram of protein.

Molecular Mechanisms: Modulation of Signaling Pathways

This compound's antioxidant effects extend beyond direct radical scavenging and are largely mediated by the modulation of key intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective proteins.

The Nrf2/HO-1 Signaling Pathway

A primary mechanism underlying this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription.[15] Key Nrf2 target genes include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), carbon monoxide, and free iron.[13][25]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[11][12]

-

Glutathione Peroxidase (GPx) and other glutathione-related enzymes. [11]

By upregulating these endogenous antioxidant defenses, this compound enhances the cell's overall capacity to resist oxidative damage.[13][26][27]

Other Relevant Pathways

In addition to the Nrf2 pathway, this compound has been found to influence other signaling cascades related to cellular stress and metabolism. In lung cell models, this compound was shown to exert anti-aging effects by activating the PGC1α/NRF1 signaling pathway . This pathway is crucial for mitochondrial biogenesis and the mitochondrial response to oxidative stress.[10] Furthermore, this compound can inhibit pro-inflammatory pathways such as NF-κB and MAPK , which are intricately linked with oxidative stress, contributing to its overall cytoprotective effects.[28][29]

Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cellular antioxidant effects of a test compound like this compound.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant agent. It demonstrates a dual mechanism of action: direct radical scavenging and, more significantly, the enhancement of endogenous cellular antioxidant defenses through the activation of the Nrf2/HO-1 signaling pathway. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in mitigating conditions associated with oxidative stress.

References

- 1. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taraxasterol protects hippocampal neurons from oxygen-glucose deprivation-induced injury through activation of Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 20. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Role of HO-1 and Its Crosstalk with Oxidative Stress in Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Taraxasterone's Impact on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasterone, a pentacyclic triterpene found in Taraxacum officinale (dandelion), has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is a hallmark of numerous inflammatory diseases. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm through their association with inhibitory IκB proteins, primarily IκBα. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of upstream signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Mechanism of Action: this compound as an NF-κB Inhibitor

This compound exerts its anti-inflammatory effects by intervening at multiple key points within the NF-κB signaling cascade.[1][2] The primary mechanisms of inhibition identified through various studies include:

-

Inhibition of IκBα Degradation: this compound has been shown to prevent the degradation of the inhibitory protein IκBα.[3][4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, it effectively blocks the release and subsequent nuclear translocation of NF-κB.

-

Suppression of p65 Phosphorylation and Translocation: Studies have demonstrated that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB.[5] This post-translational modification is crucial for the full transcriptional activity of p65. Consequently, this compound prevents the translocation of this active subunit from the cytoplasm to the nucleus.[6][7]

-

Modulation of Upstream Kinases: Evidence suggests that this compound can modulate the activity of upstream kinases that are essential for IKK activation, such as Transforming growth factor-β-activated kinase 1 (TAK1) and the IKK complex itself.[8]

-

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: In the context of LPS-induced inflammation, this compound has been found to interfere with the TLR4 signaling pathway, which is a major upstream activator of NF-κB.[1][9]

The multifaceted inhibitory action of this compound on the NF-κB pathway underscores its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data on the Effects of this compound and Taraxacum officinale

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Taraxacum officinale extracts on markers of NF-κB activation and inflammation.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Compound | Concentration | Measured Effect | % Inhibition / IC50 | Reference(s) |

| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | Nitric Oxide (NO) Production | Dose-dependent inhibition | [6][7] |

| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [6] |

| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | TNF-α Production | Dose-dependent inhibition | [6] |

| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | IL-1β Production | Dose-dependent inhibition | [6] |

| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | IL-6 Production | Dose-dependent inhibition | [6] |

| BV2 Microglia | LPS | This compound | Not specified | NF-κB Activation | Dose-dependently inhibited | [10][11] |

Table 2: In Vivo Effects of this compound on NF-κB Signaling

| Animal Model | Condition | Compound | Dosage | Measured Effect | Outcome | Reference(s) |

| Mice | Ethanol-induced liver injury | This compound | 2.5, 5, 10 mg/kg | IκBα degradation | Inhibited | [3][4] |

| Mice | Ethanol-induced liver injury | This compound | 2.5, 5, 10 mg/kg | NF-κB p65 expression | Inhibited | [3][4] |

Table 3: Inhibitory Effects of Taraxacum officinale Methanol Extract (TOME) on NF-κB Pathway

| Cell Line | Stimulant | Compound | Parameter | IC50 Value | Reference(s) |

| RAW 264.7 Cells | LPS | TOME | NO Production | 79.9 µg/mL | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of total and phosphorylated levels of key proteins in the NF-κB pathway, such as p65 and IκBα.

4.1.1. Materials

-

Cell culture reagents

-

This compound

-

LPS or other NF-κB activator

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.1.2. Protocol

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with an NF-κB activator (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation events).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the protein of interest to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and inhibitors.

4.2.1. Materials

-

Mammalian cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Luminometer

4.2.2. Protocol

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.

-

Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Add an NF-κB activator (e.g., 10 ng/mL TNF-α) to the appropriate wells. Include untreated and unstimulated cells as controls. Incubate for 6-8 hours.

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Determine the dose-dependent inhibition by this compound.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

4.3.1. Materials

-

Cell culture reagents

-

This compound

-

NF-κB activator (e.g., LPS or TNF-α)

-

Nuclear extraction kit or buffers

-

Biotin- or radioactively-labeled oligonucleotide probe containing the NF-κB consensus binding sequence

-

Unlabeled ("cold") competitor probe

-

Binding buffer

-

Poly(dI-dC)

-

Loading buffer

-

Native polyacrylamide gel

-

Electrophoresis buffer

-

Detection system (chemiluminescent or autoradiographic)

4.3.2. Protocol

-

Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or an NF-κB activator as described for Western blotting. Isolate nuclear extracts using a commercial kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, poly(dI-dC) (to reduce non-specific binding), and the labeled NF-κB probe. For competition assays, add an excess of unlabeled probe before adding the labeled probe.

-

Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

-

Electrophoresis: Add loading buffer to the reactions and load them onto a pre-run native polyacrylamide gel. Run the gel in a cold room or on ice to prevent dissociation of the protein-DNA complexes.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a chemiluminescent detection kit (for biotinylated probes) or by exposing the membrane to X-ray film (for radioactive probes).

-

Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the amount of active NF-κB. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the NF-κB signaling pathway, this compound's points of inhibition, and the experimental workflows.

Figure 1: The NF-κB signaling pathway and points of inhibition by this compound.

Figure 2: Experimental workflow for Western Blot analysis.

Figure 3: Workflow for the NF-κB luciferase reporter assay.

Conclusion

This compound is a promising natural compound that effectively targets the NF-κB signaling pathway, a cornerstone of the inflammatory response. Its ability to inhibit IκBα degradation, suppress p65 phosphorylation and translocation, and modulate upstream kinases provides a strong rationale for its further investigation as a potential therapeutic agent for a wide range of inflammatory disorders. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions and obtaining more extensive quantitative data, including IC50 values for specific pathway components, to advance its development from a promising lead to a clinically viable therapeutic.

References

- 1. signosisinc.com [signosisinc.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. gut.bmj.com [gut.bmj.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. researchgate.net [researchgate.net]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis of a Potent Triterpenoid: A Technical History of Taraxasterone Discovery and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of Taraxasterone isolation, tailored for researchers, scientists, and drug development professionals. It delves into the seminal studies that first identified this promising pentacyclic triterpenoid (B12794562), details the evolution of its extraction and characterization, and explores its interaction with key cellular signaling pathways.

Introduction: From Folk Medicine to Modern Pharmacology

This compound, a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Found in various plants, most notably in the common dandelion (Taraxacum officinale), its journey from a constituent of traditional remedies to a molecule of interest in modern drug discovery is a testament to the enduring value of natural product chemistry. This document traces the historical milestones in the isolation and characterization of this compound, providing a technical foundation for ongoing and future research.

The Dawn of Discovery: The Pioneering Work of Power and Browning (1912)

The first documented isolation of this compound was reported in 1912 by Frederick B. Power and Henry Browning, Jr. from the Wellcome Chemical Research Laboratories in London.[3][4][5][6] Their investigation into the constituents of dandelion root (Taraxacum officinale) led to the identification of a new crystalline substance which they named "taraxasterol," initially classifying it as a phytosterol.[3][6]

Original Experimental Protocol of Power and Browning (1912)

While the full, detailed protocol from the original 1912 publication requires access to the historical journal, the work of Power and Browning laid the groundwork for subsequent natural product isolation. Their methodology, typical of the era, would have involved the following key steps:

-

Solvent Extraction: The dried and ground dandelion roots were subjected to exhaustive extraction with a suitable organic solvent, likely ethanol (B145695) or a similar alcohol, to draw out a wide range of organic compounds.

-

Saponification: The resulting crude extract was then treated with a strong alkali (saponification) to convert fatty esters into soaps and free the non-saponifiable components, which included the sterols and other triterpenoids.

-

Purification of the Non-Saponifiable Fraction: The non-saponifiable matter was then further purified, likely through a series of solvent partitions and crystallizations, to isolate the crystalline "taraxasterol."

This pioneering work provided the first glimpse into the complex chemical makeup of the dandelion root and isolated a compound that would become the subject of intense study decades later.

Elucidating the True Structure: The Contribution of Ames, Halsall, and Jones (1954)

For over four decades, this compound was understood as a phytosterol. It was not until 1954 that its correct chemical structure as a pentacyclic triterpenoid was elucidated by T.R. Ames, T.G. Halsall, and E.R.H. Jones at the University of Manchester.[3][7][8] Their work, a landmark in triterpene chemistry, correctly identified the intricate ring system and stereochemistry of the molecule.

Experimental Protocol for Structure Elucidation (Ames et al., 1954)

The structural determination of this compound by Ames and his colleagues relied on the classical methods of organic chemistry prevalent in the mid-20th century. These techniques included:

-

Chemical Degradation: The isolated this compound was subjected to a series of controlled chemical reactions to break it down into smaller, identifiable fragments. The nature of these fragments provided clues to the parent molecule's structure.

-

Derivative Formation: A variety of chemical derivatives of this compound were synthesized. The properties and reactions of these derivatives helped to deduce the presence of specific functional groups and the overall molecular architecture.

-

Spectroscopic Analysis (Early Forms): While modern spectroscopic techniques were not available, early forms of UV-Vis and Infrared spectroscopy may have been employed to provide information about the molecule's chromophores and functional groups.

-

Comparison with Known Compounds: The properties of this compound and its degradation products were meticulously compared with those of known triterpenoids to establish its relationship within this class of compounds.

This rigorous and systematic approach ultimately led to the correct structural assignment of this compound, paving the way for a deeper understanding of its biological activities.

Modern Isolation and Characterization Techniques

The advent of modern analytical and chromatographic techniques has revolutionized the isolation and characterization of this compound, allowing for greater efficiency, purity, and sensitivity.

Contemporary Experimental Protocols

Modern isolation of this compound typically follows a multi-step process:

-

Extraction:

-

Solvent Extraction: This remains a fundamental first step. Dried and powdered plant material (often dandelion roots or aerial parts) is extracted with organic solvents such as ethanol, methanol, or hexane.[9]

-

Supercritical Fluid Extraction (SFE): A greener alternative that utilizes supercritical CO2 as the solvent, offering high selectivity and leaving no solvent residue.[9]

-

-

Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, to separate fractions based on polarity.

-